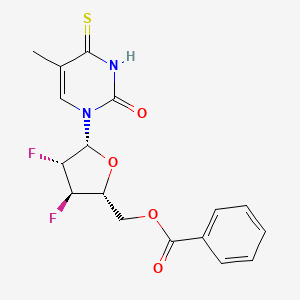

Benzoyl thiothymidine

CAS No.: 132776-22-8

Cat. No.: VC17025853

Molecular Formula: C17H16F2N2O4S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132776-22-8 |

|---|---|

| Molecular Formula | C17H16F2N2O4S |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-3,4-difluoro-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C17H16F2N2O4S/c1-9-7-21(17(23)20-14(9)26)15-13(19)12(18)11(25-15)8-24-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3,(H,20,23,26)/t11-,12-,13+,15-/m1/s1 |

| Standard InChI Key | LMKYYYQFAXLDEJ-GUIRCDHDSA-N |

| Isomeric SMILES | CC1=CN(C(=O)NC1=S)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)F)F |

| Canonical SMILES | CC1=CN(C(=O)NC1=S)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)F)F |

Introduction

Chemical Identity and Structural Configuration

Core Molecular Framework

Benzoyl thiothymidine is derived from thymidine, a deoxyribonucleoside composed of a thymine base linked to a deoxyribose sugar. The "thiothymidine" moiety indicates substitution of an oxygen atom in the sugar-phosphate backbone with sulfur, typically at the 4'-position . The benzoyl group (C₆H₅CO–) is introduced via esterification or acylation reactions, often at the 3' or 5' hydroxyl groups of the deoxyribose ring .

Table 1: Key Molecular Properties of Benzoyl Thiothymidine Derivatives

The stereochemistry of benzoyl thiothymidine derivatives is critical to their biological activity. For instance, the [(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate configuration (PubChem CID 13534495) demonstrates how spatial arrangement influences solubility and enzymatic interactions .

Synthetic Methodologies

Selective N-Benzoylation of Thymidine

An optimized procedure for synthesizing N-benzoyl thymidine involves a three-step process :

-

Tribenzoylation: Thymidine is treated with excess benzoyl chloride under alkaline conditions to protect all reactive hydroxyl and amine groups.

-

Selective Hydrolysis: Controlled hydrolysis with aqueous sodium hydroxide removes benzoyl groups from the sugar moiety while retaining the N-benzoyl protection on the thymine base.

-

Thiolation: A palladium-mediated Stille coupling reaction introduces the thio group, as demonstrated in the synthesis of 49-[methyl-¹¹C]thiothymidine for positron emission tomography (PET) imaging .

Solid-Phase Oligonucleotide Synthesis

Benzoyl thiothymidine derivatives serve as precursors for oligonucleotides with 3'-S-phosphorothiolate linkages. Key steps include :

-

Protection: 5'-O-(tert-butyldiphenylsilyl)-3'-S-acetyl-3'-thiothymidine is synthesized using bis(trimethylsilyl)acetamide and N-iodosuccinimide (NIS).

-

Phosphoramidite Activation: The 3'-thio group is functionalized with a 4,4'-dimethoxytrityl (DMT) protecting group, enabling integration into automated DNA synthesizers.

Applications in Radiopharmaceuticals

DNA Synthesis Imaging

[Methyl-¹¹C]thiothymidine ([¹¹C]S-dThd) has been evaluated as a PET tracer for quantifying DNA synthesis rates in tumors. Studies in murine models showed rapid incorporation into DNA, with a tumor-to-blood uptake ratio of 3.8 ± 0.4 at 60 minutes post-injection . The thio modification enhances metabolic stability compared to unmodified thymidine, reducing degradation by thymidine phosphorylase .

Degradation Kinetics

In vitro incubation of [methyl-¹⁴C]S-dThd in human blood revealed a half-life of 12.3 ± 1.2 hours, significantly longer than natural thymidine (t₁/₂ = 0.8 hours) . High-performance liquid chromatography (HPLC) analysis confirmed that >95% of the compound remained intact after 4 hours, underscoring its suitability for longitudinal imaging studies .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra of 5'-O-(tert-butyldiphenylsilyl)-3'-S-acetyl-3'-thiothymidine (δ = 12.1 ppm for methyl, 30.6 ppm for SCOMe) provide conclusive evidence of thioether bond formation . The absence of carbonyl signals at δ = 170–175 ppm confirms complete hydrolysis of ester-protecting groups during synthesis .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 3'-S-trityl-2'-deoxy-4N-benzoyl-3’-thiocytidine-5'-O-phosphoramidite yielded a molecular ion peak at m/z 892.3 [M+H]⁺, consistent with the theoretical molecular weight .

Stability and Degradation Pathways

Thermal Decomposition

Benzoyl thiothymidine derivatives undergo retro-aldol cleavage at temperatures >150°C, producing thymine (m/z 126.1) and benzoylated sugar fragments (m/z 324.3) .

Enzymatic Hydrolysis

Exposure to human plasma esterases results in sequential removal of benzoyl groups, with a half-life of 8.2 ± 0.7 hours for 3',5'-dibenzoate derivatives . The thioether linkage remains intact under physiological conditions, ensuring metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume